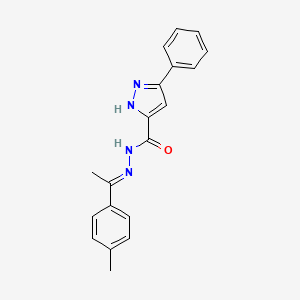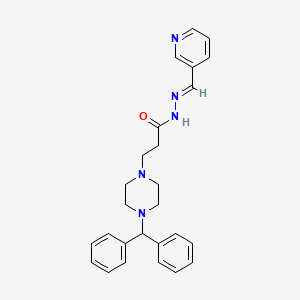
(E)-3-(4-benzhydrylpiperazin-1-yl)-N'-(pyridin-3-ylmethylene)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(4-benzhydrylpiperazin-1-yl)-N'-(pyridin-3-ylmethylene)propanehydrazide is a useful research compound. Its molecular formula is C26H29N5O and its molecular weight is 427.552. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Configurational Dynamics and Spectroscopy A derivative from 2-pyridinecarboxaldehyde, similar to the queried compound, exhibits E/Z isomerization under ultraviolet radiation. This photoisomerization process was studied using 1H NMR, with the compound's structure determined by FT-IR, NMR techniques, and X-ray diffraction. Understanding the dynamic properties of such compounds is crucial for their potential use in molecular machines and electronic devices (Gordillo et al., 2016).
Anticancer Potential Research into pyridine derivatives, closely related to the compound , has revealed their effectiveness against breast cancer cells. Synthesized compounds showed significant cytotoxicity against human breast cancer MCF-7 and MDA-MB-231 cell lines, suggesting their potential as anticancer agents (Mansour et al., 2021).
Antimicrobial Activity A pyridine derivative, structurally similar to the target compound, was synthesized and shown to possess antimicrobial properties. The compound's antimicrobial activity was assessed using disk well diffusion methods, indicating its potential in combating microbial infections (Elangovan et al., 2021).
Complexation Properties Studies on derivatives of pyridinecarbaldehyde, akin to the compound in focus, have revealed their ability to form complexes with metals like Cadmium(II). These complexes have potential applications in various fields, including catalysis and material science (Hakimi et al., 2013).
Coordinating Agents in Synthesis Compounds resulting from the condensation of pyridinecarboxaldehyde derivatives serve as potential coordinating agents in the synthesis of coordination compounds with various properties. This indicates a broad applicability in the field of coordination chemistry (Chiriac & Codreanu, 2022).
Application in Brain Disorders Schiff bases, closely related to the target compound, have shown potential applicability in treating neurodegenerative diseases like Alzheimer’s. These compounds exhibit drug-like properties and have been proposed as potential neuropsychiatric drugs (Avram et al., 2021).
Fluorescent Switching Properties Pyrene-substituted acylhydrazone derivatives, similar to the queried compound, exhibit reversible mechanofluorochromic behavior and acidofluorochromic response. Such properties make them suitable for applications in responsive materials and electronic devices (Jia & Wu, 2020).
Properties
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-N-[(E)-pyridin-3-ylmethylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O/c32-25(29-28-21-22-8-7-14-27-20-22)13-15-30-16-18-31(19-17-30)26(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-12,14,20-21,26H,13,15-19H2,(H,29,32)/b28-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPYAYBUPKUXMJ-SGWCAAJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)NN=CC2=CN=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCC(=O)N/N=C/C2=CN=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-((2-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2483915.png)
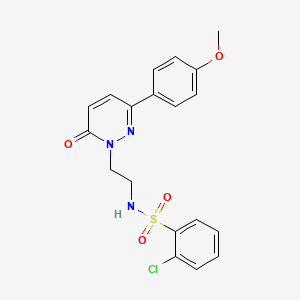
![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-isobutyl-1H-pyrazole](/img/structure/B2483919.png)
![2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde](/img/structure/B2483920.png)
![[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2483922.png)
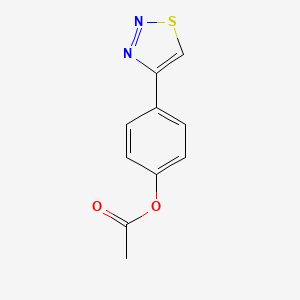
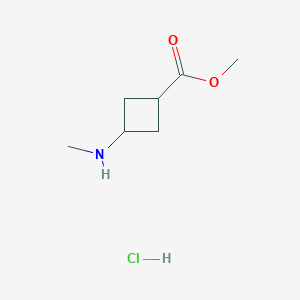

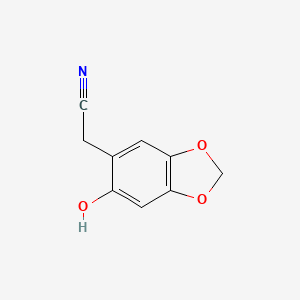
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2483929.png)

![2,3-dimethoxy-5,6,9,10,11,12,13,13a-octahydro-8H-isoquino[2,1-g][1,6]naphthyridin-8-one](/img/structure/B2483934.png)
